L-HISTIDINE:HCL:H2O (RING-15N2)
Description
L-Histidine:HCl:H₂O (Ring-¹⁵N₂) is a stable isotope-labeled derivative of L-histidine hydrochloride monohydrate, where the nitrogen atoms in the imidazole ring (positions 1 and 2) are substituted with ¹⁵N isotopes. The unlabeled compound (CAS 5934-29-2) is a crystalline, water-soluble amino acid critical for protein synthesis, enzyme function, and pH buffering. The ¹⁵N-labeled variant (NLM-4765-PK, per ) is synthesized for specialized applications in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, enabling precise tracking of histidine’s role in biological systems. Its molecular formula is C₆H₉N₃O₂·HCl·H₂O, with a molecular weight of 209.63 g/mol ().
Properties
Molecular Weight |
211.62 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Research and Market Trends
The global market for L-histidine derivatives is projected to grow at 5.15% CAGR (2024–2032), driven by pharmaceutical and nutraceutical demand (). While non-labeled histidine dominates industrial use, labeled variants cater to niche research sectors, with Asia-Pacific leading production ().
Preparation Methods
Biotechnological Purification from Protein Hydrolysates
One of the principal industrial methods for preparing L-histidine hydrochloride monohydrate, including isotopically labeled variants, is through purification from protein hydrolyzates, followed by ion-exchange chromatography and crystallization. This method is adaptable for the labeled compound when starting from isotopically enriched protein sources.
A. Protein Hydrolysis and Precipitation:
Protein hydrolysate (from sources such as pig hair or human protein) is acidified to precipitate unwanted amino acids like L-cystine and L-tyrosine by isoelectric point precipitation, leaving L-histidine in the mother liquor.B. Ion-Exchange Chromatography:
The mother liquor undergoes sequential ion-exchange steps using strong acidic cation-exchange resins and weak ammonia wash-out resin columns to selectively adsorb and elute L-histidine. The process includes:- Loading onto strong acidic ion resin and stopping when L-histidine appears in the effluent.
- Washing with weak ammonia solution to elute L-histidine.
- Repeating resin treatment to enhance purity.
C. Neutralization and Decolorization:
The collected L-histidine solution is neutralized to pH 3.0–6.0 with hydrochloric acid, treated with activated carbon to remove color impurities, and filtered.D. Final Purification and Crystallization:
The filtrate is passed through a strongly basic anionic resin, collected, concentrated, crystallized, washed with alcohol, and oven-dried to yield the final L-histidine hydrochloride monohydrate product.
| Step | Description | Conditions/Notes |
|---|---|---|
| Protein hydrolysis | Acid hydrolysis of protein source | Source: pig hair or human protein hydrolysate |
| Precipitation | Isoelectric point precipitation | Removal of L-cystine, L-tyrosine |
| Ion-exchange resin | Strong acidic cation-exchange resin | Load until L-histidine detected in effluent |
| Ammonia wash | Weak ammonia solution wash | Concentration 0.1%–1.0%, pH stops at 11 |
| Neutralization | pH adjustment with HCl | pH 3.0–6.0 |
| Decolorization | Activated carbon treatment | Removes color impurities |
| Final resin exchange | Strongly basic anionic resin | Stops at pH 7 |
| Crystallization | Concentration and crystallization | Oven dry final product |
- Product purity reaches up to 99.8–100.4% with specific optical rotation [α]D20 around +12.2 to +12.4°.
- Yield example: ~11.5 to 11.7 kg product from 10 m³ hydrolysate solution.
- This method is scalable and suitable for producing isotopically labeled L-histidine if the starting protein hydrolysate is isotopically enriched.
This method is described in detail in patent CN101125831A, which provides a comprehensive protocol for L-histidine production including steps adaptable for isotopically labeled variants.
Chemical Synthesis via Multi-Labeled Histidine Synthesis
For precise isotopic labeling such as RING-^15N2 in the imidazole ring, chemical synthesis routes starting from labeled precursors are employed. These methods allow incorporation of stable isotopes at specific positions.
Starting Material:
L-aspartic acid or other amino acid precursors labeled with ^15N at specific positions.Selective Deuteration and Isotopic Labeling:
Selective deuteriation at carbon positions (C-3 and C-5) and incorporation of ^15N into the imidazole ring via reaction with sodium thiocyanate labeled with ^15N (NaSC^15N) in D2O solvent.Ring Construction:
Heating the labeled diamino acid with NaSC^15N forms a labeled mercapto-histidine intermediate.Oxidation and Enzymatic Resolution:
The mercapto intermediate is oxidized to yield the desired L-[3,3,5'-^2H3,1',3'-^15N2] histidine.Hydrogen-Deuterium Exchange:
Deuterium at certain positions can be selectively replaced with hydrogen by controlled exchange reactions.
Research Data Summary:
| Step | Compound/Intermediate | Isotopic Label | Reaction Conditions |
|---|---|---|---|
| 1 | DL-[3,3,5,5-^2H4,5-^15N]diamino acid | ^2H and ^15N | Hydrogen exchange |
| 2 | Z'-mercapto-m-histidine labeled | ^15N in imidazole ring | Heating with NaSC^15N in D2O |
| 3 | L-[3,3,5'-^2H3,1',3'-^15N2] histidine | ^15N ring-labeled | Oxidation and enzymatic resolution |
This method was reported by Furuta et al. (1992) in the Journal of the Chemical Society, Perkin Transactions I, demonstrating efficient synthesis of multi-labeled histidines for biochemical studies.
Chemical Modification and Derivatization Approaches
Additional chemical methods involve the synthesis of N-acyl derivatives of L-histidine, which can be used as intermediates or for specific applications. These methods often use biphasic systems with water-immiscible organic solvents and avoid alkali to prevent hydrolysis of anhydrides.
- Use of organic bases like pyridine to catalyze acylation without hydrolyzing anhydrides.
- Biphasic systems with solvents such as butanol, ethyl acetate, and chloroform.
- Isolation of products by crystallization from water-alcohol mixtures.
- Preparation of pharmaceutically acceptable salts by reaction with bases like sodium hydroxide or calcium carbonate.
While these methods are more relevant to derivative synthesis, they provide insight into advanced chemical handling of histidine compounds and may be adapted for labeled forms.
Summary Table of Preparation Methods
Q & A
Q. How is the isotopic purity of L-HISTIDINE:HCL:H2O (RING-15N2) validated in academic research?
Isotopic purity is typically determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, selective excitation techniques like DANTE pulses enable precise monitoring of <sup>15</sup>N incorporation in the imidazole ring (RING-15N2), as demonstrated in ultrafast magic-angle spinning (MAS) experiments . High-resolution mass spectrometry further quantifies isotopic enrichment by analyzing mass shifts corresponding to <sup>15</sup>N labeling .
Q. What experimental protocols ensure reproducibility when preparing stock solutions of isotope-labeled histidine derivatives?
Stock solutions should be prepared in deuterated solvents (e.g., D2O) to minimize proton interference in NMR studies. Protocols recommend lyophilization to remove residual solvents, followed by dissolution under inert atmospheres to prevent oxidation. Detailed guidelines for concentration calibration and storage at −80°C are critical to maintaining stability, as outlined in isotopic reagent documentation .
Q. Which spectroscopic methods are standard for characterizing the crystal structure of L-HISTIDINE:HCL:H2O (RING-15N2)?
X-ray diffraction (XRD) and solid-state NMR are primary methods. XRD resolves the monohydrate crystal lattice, while <sup>13</sup>C cross-polarization MAS NMR under 60 kHz spinning rates assigns carbon environments, particularly distinguishing protonated and labeled sites in the histidine ring .
Advanced Research Questions
Q. How can overlapping proton signals in solid-state NMR spectra of L-HISTIDINE:HCL:H2O (RING-15N2) be resolved?
Advanced NMR pulse sequences, such as doubly selective DANTE excitation, isolate specific proton resonances (e.g., H5, H8, H9 in the imidazole ring). Combining this with frequency-selective <sup>1</sup>H/<sup>1</sup>H magnetization exchange (fp-RFDR) under ultrafast MAS (60 kHz) enables sequential assignment of spatially proximate protons, resolving spectral overlaps .
Q. What strategies address contradictions in isotopic enrichment data between synthesis batches?
Batch-to-batch variability can arise from incomplete <sup>15</sup>N incorporation during biosynthesis or chemical synthesis. Researchers should cross-validate data using tandem MS/MS fragmentation (to confirm labeling sites) and <sup>15</sup>N-edited 2D NMR (e.g., HSQC) to map isotopic distribution. Contradictions may also stem from solvent impurities, necessitating strict adherence to lyophilization protocols .
Q. How can L-HISTIDINE:HCL:H2O (RING-15N2) be utilized to study protein-ligand interactions via NMR?
The <sup>15</sup>N-labeled imidazole ring serves as a probe for histidine residues in proteins. <sup>15</sup>N-<sup>1</sup>H heteronuclear correlation experiments (e.g., HMQC) track chemical shift perturbations upon ligand binding, identifying interaction hotspots. For dynamic studies, relaxation dispersion NMR quantifies millisecond-timescale motions at histidine sites .
Q. What experimental design principles optimize the use of RING-15N2 labeling in metabolic flux analysis?
Isotope tracing studies require controlled delivery of labeled histidine to cell cultures, followed by quenching at precise timepoints. LC-MS/MS quantifies <sup>15</sup>N incorporation into downstream metabolites (e.g., histamine, urocanic acid). To avoid dilution effects, researchers must calibrate tracer concentrations using kinetic modeling, ensuring isotopic steady-state conditions .
Methodological Considerations
Q. How are isotopic dilution effects minimized in quantitative studies using L-HISTIDINE:HCL:H2O (RING-15N2)?
Internal standards (e.g., <sup>13</sup>C6-labeled histidine) are spiked into samples to correct for matrix effects during MS analysis. For NMR, <sup>15</sup>N sensitivity is enhanced by inverse detection probes and cryogenic cooling, reducing acquisition times and mitigating signal attenuation from dilution .
Q. What controls are essential for reproducibility in <sup>15</sup>N-labeled histidine-based assays?
Key controls include:
- Blank samples : To assess background <sup>15</sup>N signals.
- Unlabeled controls : To validate specificity of isotopic detection.
- Stability tests : Monitoring pH-dependent degradation (e.g., histidine racemization) via chiral HPLC .
Data Interpretation Challenges
Q. How do researchers distinguish between chemical exchange and dipolar coupling effects in <sup>15</sup>N NMR relaxation studies?
Rotational-echo double resonance (REDOR) experiments decouple <sup>15</sup>N-<sup>1</sup>H dipolar interactions, isolating chemical exchange contributions. Variable-temperature NMR further differentiates exchange processes (e.g., protonation equilibria) from rigid-lattice effects, as demonstrated in histidine hydrochloride monohydrate crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
